molecular formula C8H12N2O2 B15246909 Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15246909
M. Wt: 168.19 g/mol
InChI Key: PJVUAXFCCTZDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-amino-2-methyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s pyrrole ring structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis and drug development.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-5(2)10-4-6(7)9/h4,10H,3,9H2,1-2H3

InChI Key

PJVUAXFCCTZDDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.